(-)-Macromerine
Description
(-)-Macromerine (C₁₂H₁₉NO₃) is a naturally occurring β-phenethylamine alkaloid first isolated from Coryphantha macromeris and its variant runyonii (Cactaceae family) . Structurally, it is defined as N,N-dimethyl-2-hydroxy-2-(3',4'-dimethoxyphenyl)ethylamine, featuring a chiral center at the β-carbon of the ethylamine side chain. Its absolute configuration was confirmed as R through synthesis and comparison with (-)-adrenaline .
This compound is reported as the principal alkaloid in C. macromeris (0.16% dry weight) , though conflicting studies note seasonal variations and discrepancies in alkaloid abundance between cactus varieties . Pharmacologically, it was initially hypothesized to exhibit hallucinogenic properties due to structural similarities to mescaline.
Structure
3D Structure
Properties
CAS No. |
19751-75-8 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1 |
InChI Key |
YAIPYAQVBZPSSC-JTQLQIEISA-N |
SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Model Compound for Phenethylamines
(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.
Biology
Neurotransmitter Interactions
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.
Case Study: Neuropharmacological Effects
A study highlighted that compounds similar to this compound exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .
Medicine
Therapeutic Potential
Ongoing research is exploring the therapeutic uses of this compound in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .
Safety Profile
Despite its potential benefits, safety concerns have been raised regarding the use of this compound and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .
Industry
Material Development
In industrial applications, this compound serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Model compound for phenethylamines | Facilitates understanding of chemical reactivity |
| Biology | Neurotransmitter interactions | Potential mood modulation effects |
| Medicine | Therapeutic agent | Investigated for treating neurological disorders |
| Industry | Precursor for bioactive compounds | Valuable in material development |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(-)-Macromerine belongs to a class of methylated β-phenethylamines. Key structural and functional analogs include normacromerine, bisnormacromerine, and mescaline.
Table 1: Structural and Pharmacological Comparison
Pharmacological Contrasts
- Mescaline, however, disrupts avoidance responses at lower doses (20 mg/kg intraperitoneal) .
- Receptor Interactions: N-Methylation in phenethylamines (e.g., this compound) is associated with reduced serotonin receptor agonism, a key mechanism for hallucinogenic effects . Mescaline’s unmethylated amine and trimethoxy structure enhance 5-HT₂A receptor binding .
Conflicting Reports and Misconceptions
- Potency Claims : Counterculture reports suggest this compound has "1/5th the potency of mescaline," but this is disputed. Given its low concentration in cacti (0.07–0.16% vs. mescaline’s 1–6% in peyote), effective doses would require ~50× more plant material, making practical use implausible .
- Seasonal Alkaloid Variation: While peyote shows seasonal shifts in mescaline content, similar fluctuations in C. macromeris alkaloids are unconfirmed, with biosynthetic studies suggesting minimal interconversion between normacromerine and this compound .
Q & A
Q. What methodologies ensure the reproducibility of this compound studies across independent laboratories?
- Answer : Detailed supplemental materials must include step-by-step protocols, raw data (e.g., NMR spectra, chromatograms), and instrument calibration records. Open-access repositories (e.g., Zenodo) host datasets. Collaborative ring trials with blinded samples confirm inter-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
